molecular formula C8H14O3 B2921536 4-Ethoxy-1,6-dioxaspiro[2.5]octane CAS No. 2248260-69-5

4-Ethoxy-1,6-dioxaspiro[2.5]octane

Cat. No.: B2921536
CAS No.: 2248260-69-5
M. Wt: 158.197
InChI Key: PJFDUQWVQYSRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Spirocyclic Compounds in Organic Chemistry

Spiro compounds are a fascinating class of molecules characterized by at least two rings that are connected by a single, common atom known as the spiro atom. wikipedia.orgslideshare.net This structural feature distinguishes them from other bicyclic systems. wikipedia.org Spiro compounds can be composed entirely of carbon atoms (carbocyclic) or contain one or more non-carbon atoms (heterocyclic). wikipedia.org A common example of heterocyclic spiro compounds are acetals formed from the reaction of a diol with a cyclic ketone. wikipedia.org The unique, twisted three-dimensional arrangement of spirocycles imparts them with distinct properties and makes them valuable in various fields, including medicinal chemistry and materials science. researchgate.net The synthesis of these complex structures can be challenging, often requiring specialized synthetic methodologies. cambridgescholars.com

Structural Features and Significance of Dioxaspiro[2.5]octane Frameworks

The dioxaspiro[2.5]octane framework is a specific type of heterocyclic spiro compound. It consists of a three-membered oxirane (epoxide) ring fused to a six-membered 1,4-dioxane (B91453) ring, sharing a common carbon atom. The presence of two oxygen atoms within the spirocyclic system, one in each ring, defines it as a dioxaspiro compound. The inherent ring strain of the oxirane ring, combined with the conformational flexibility of the dioxane ring, makes this framework a subject of interest in synthetic and mechanistic studies. Spiroacetals, a broader class that includes the dioxaspiro[2.5]octane system, are found in numerous biologically active natural products. eurekaselect.comd-nb.info This has spurred significant research into the synthesis and properties of these scaffolds. eurekaselect.combirmingham.ac.uk

Research Trajectory of 4-Ethoxy-1,6-dioxaspiro[2.5]octane within Spiroacetal Chemistry

While extensive research exists on various spiroacetal systems, specific information regarding "this compound" is limited in the public domain. The research trajectory for this particular compound appears to be in its early stages or confined to specialized, proprietary research. General methodologies for the synthesis of spiroacetal enol ethers, which share some structural similarities, have been developed. nih.gov For instance, oxidative activation of furan (B31954) derivatives has been used to create spirocyclic systems present in certain natural products. nih.gov The study of related compounds, such as other substituted dioxaspiro[2.5]octanes and their reactions, provides a foundation for understanding the potential chemistry of this compound. For example, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks highlights the interest in creating three-dimensional spirocyclic analogs of common heterocycles like 1,4-dioxane. nuph.edu.ua Further investigation is needed to fully elucidate the synthesis, properties, and applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-1,6-dioxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-7-5-9-4-3-8(7)6-11-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFDUQWVQYSRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC12CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dioxaspiro 2.5 Octane Scaffolds and 4 Ethoxy Derivatives

Foundational Synthetic Strategies for 1,6-Dioxaspiro[2.5]octane

The 1,6-dioxaspiro[2.5]octane structure is characterized by a tetrahydropyran (B127337) ring and an oxirane ring sharing a common carbon atom (the spirocenter). Its synthesis leverages established principles of heterocycle formation.

The formation of the spiroketal core is most commonly achieved through the acid-promoted intramolecular acetalization of a suitable dihydroxy ketone precursor. nih.gov This thermodynamically driven process is a cornerstone of spiroketal synthesis, where the equilibrium often favors the formation of the stable spirocyclic system. nih.gov

Various cyclization strategies have been developed to afford spiroketals, which can be adapted for the synthesis of the 1,6-dioxaspiro[2.5]octane scaffold:

Acid-Catalyzed Cyclization: The most general approach involves the cyclization of a dihydroxy ketone. For the 1,6-dioxaspiro[2.5]octane system, this would involve a precursor with a ketone, a primary alcohol, and a secondary alcohol positioned to form the tetrahydropyran and oxirane rings. The stability of the resulting ketal often drives the reaction to completion. nih.gov

Reductive Cyclization: This strategy provides access to spiroketals that may be thermodynamically disfavored, offering kinetic control over the product distribution. mdpi.com

Oxidative Cyclization: Radical oxidative cyclizations can be employed to construct complex bis-spiroacetal systems and offer another kinetic route to these scaffolds.

Halenium Ion Initiated Spiroketalization: The use of a halenium source (e.g., bromenium ion) can initiate a cascade cyclization of a tethered alcohol onto a ketone or olefin, providing a stereoselective route to halogenated spiroketals.

A direct and classical approach to the related 5,7-dioxaspiro[2.5]octane system involves the condensation of a glycol with a gem-dihalo compound or its equivalent. An analogous strategy can be envisioned for the 1,6-dioxaspiro[2.5]octane core. A notable synthesis for a related structure involves the reaction of 1,3-dichloroacetone (B141476) with neopentyl glycol to form 2,2-bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane. orgsyn.org This intermediate can then undergo further reactions to form the spirocyclic system. The synthesis of 1,6-dioxaspiro[2.5]octane itself can be achieved through methods like the reaction of 1,4-dihaloalkanes with glycols. ontosight.ai

Strategies for Introducing the 4-Ethoxy Functionality into 1,6-Dioxaspiro[2.5]octane Systems

Introducing an ethoxy group at the C4 position of the tetrahydropyran ring can be accomplished either by modifying a pre-formed spirocycle or by incorporating the functional group into the acyclic precursor before cyclization.

This approach involves the synthesis of a functionalized 1,6-dioxaspiro[2.5]octane intermediate, which is then converted to the desired 4-ethoxy derivative. A plausible route begins with the preparation of 1,6-dioxaspiro[2.5]octan-4-one. This ketone could then be subjected to a sequence of reactions:

Reduction: The ketone at the C4 position is reduced to a secondary alcohol using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄). This creates 1,6-dioxaspiro[2.5]octan-4-ol.

Etherification: The resulting hydroxyl group is then converted to an ethoxy group. The Williamson ether synthesis is a classic method for this transformation, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

This post-cyclization functionalization strategy is dependent on the successful synthesis of the ketone precursor and its tolerance to the reaction conditions required for the subsequent steps.

Building the spiroketal from a precursor that already contains the ethoxy group is a more convergent strategy. This method relies on the synthesis of an acyclic dihydroxy ketone where the ethoxy group is present at the correct position on the carbon backbone.

A potential synthetic pathway could involve an aldol (B89426) reaction with a γ-ethoxy-substituted aldehyde to construct the carbon framework. chemrxiv.org For instance, the synthesis of building blocks like 3-ethoxy-1-hydroxyacetone has been reported, which could serve as a starting point for elaboration into the required dihydroxy ketone precursor. researchgate.net Once the appropriately substituted 4-ethoxy-dihydroxyketone is synthesized, a standard acid-catalyzed spiroketalization reaction would yield the final 4-ethoxy-1,6-dioxaspiro[2.5]octane. This approach offers the advantage of potentially setting the stereochemistry of the C4 center early in the synthesis.

Enantioselective and Diastereoselective Synthesis of this compound Analogs

Controlling the three-dimensional structure of spiroketals is a significant challenge in modern organic synthesis. The development of catalytic asymmetric methods has provided powerful tools to access chiral, non-racemic spiroketals. sioc-journal.cn For this compound analogs, stereocontrol is required at the spirocenter (C5) and the carbon bearing the substituent (C4).

Recent advances in asymmetric catalysis offer several powerful strategies:

Catalyst-Controlled Reactions: Chiral catalysts, such as dirhodium(II) carboxylates or complexes of gold and iridium, can mediate spirocyclization reactions with high enantioselectivity. acs.orgresearchgate.netacs.org For example, a "one-pot" cyclopropanation-rearrangement cascade reaction catalyzed by a chiral Rh(II) complex has been shown to produce chiral spiroketals with excellent enantiomeric excess (>95% ee). acs.orgacs.orgnih.gov

Substrate-Controlled Reactions: The inherent chirality within a substrate can be used to direct the stereochemical outcome of the spiroketalization. Kinetically controlled spirocyclizations of glycal epoxides, for instance, can provide access to specific anomers depending on the reaction conditions and reagents used, such as Ti(Oi-Pr)₄. nih.govmskcc.org

Diastereoselective Ring Expansion: In one novel approach, a highly diastereoselective ring expansion of a Meldrum's acid-derived spirocyclopropane using a sulfonium (B1226848) ylide was developed to produce spirocyclobutanes as single isomers. rsc.org Such strategies that build the ring system with high diastereocontrol could be adapted for the synthesis of complex spiroketal analogs.

These methods allow for the synthesis of specific stereoisomers, which is crucial as the biological activity of spiroketal-containing natural products is often dependent on their precise three-dimensional structure. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives, while not extensively documented for this specific compound, can be approached through established methodologies for constructing spiroketal and epoxide systems. The primary strategies would likely involve the formation of a tetrahydropyran ring, followed by the introduction of the spiro-epoxide and subsequent functionalization with an ethoxy group.

A plausible synthetic route commences with the formation of a substituted tetrahydropyran-4-one. This can be achieved through various methods, including the Prins-type cyclization of homoallylic alcohols with aldehydes. nih.gov This reaction is known to produce tetrahydropyran rings with good control over stereochemistry. nih.gov Once the tetrahydropyran-4-one core is established, the spiro-epoxide can be formed. A common method for this transformation is the reaction of the ketone with a sulfur ylide, such as dimethylsulfoxonium methylide, in a Corey-Chaykovsky reaction.

Alternatively, the synthesis of spiro-epoxides can be achieved through the reaction of cyclic ketones with α-diazo-β-ketoesters catalyzed by ruthenium complexes, which can lead to the formation of spiro dioxolenes that can be further transformed. unige.ch Another approach involves the condensation of epoxides with β-keto phosphonates to yield spirocyclic cyclopropyl (B3062369) ketones, which could potentially be rearranged to the desired spiro-epoxide scaffold. acs.org

With the 1,6-dioxaspiro[2.5]octane core in place, the introduction of the ethoxy group at the 4-position is the next critical step. If the synthesis proceeds through a 4-hydroxy-1,6-dioxaspiro[2.5]octane intermediate, a standard Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base would install the desired ethoxy group.

Another potential pathway involves the synthesis of 4-halotetrahydropyran derivatives, such as 4-iodotetrahydropyrans, which can be synthesized from the cyclization of homoallylic alcohols and epoxides using reagents like titanium(IV) iodide or iodine. orientjchem.org These iodo-substituted intermediates are valuable for further functionalization, as the iodine atom can be readily displaced by an ethoxide nucleophile to yield the target 4-ethoxy derivative.

The functionalization of the 1,6-dioxaspiro[2.5]octane scaffold can be introduced at various stages. Substituents on the tetrahydropyran ring can be incorporated by using appropriately substituted starting materials in the initial cyclization reaction. For instance, the use of substituted homoallylic alcohols or aldehydes in a Prins-type reaction would lead to a functionalized tetrahydropyran core.

The following table summarizes potential synthetic approaches and the types of functionalized derivatives that could be accessed based on related reactions reported in the literature.

Starting MaterialsKey ReactionsIntermediateFunctionalized ProductPotential Yields (%)
Substituted Homoallylic Alcohol, AldehydePrins Cyclization, EpoxidationSubstituted Tetrahydropyran-4-oneFunctionalized 1,6-Dioxaspiro[2.5]octan-4-oneGood
Substituted Tetrahydropyran-4-oneCorey-Chaykovsky ReactionSubstituted 1,6-Dioxaspiro[2.5]octaneFunctionalized 1,6-Dioxaspiro[2.5]octaneModerate to Good
Substituted 1,6-Dioxaspiro[2.5]octan-4-olWilliamson Ether SynthesisAlkoxideFunctionalized this compoundGood to Excellent
Homoallylic Alcohol, EpoxideTiI4 or I2 mediated cyclization4-Iodotetrahydropyran4-Iodo-1,6-dioxaspiro[2.5]octane derivative60-80 orientjchem.org
4-Iodotetrahydropyran derivativeNucleophilic Substitution with Ethoxide-This compound derivativeGood

Research into the radical ring-opening polymerization of related vinyl-substituted 4,8-dioxaspiro[2.5]octane systems suggests that the core structure is stable under certain radical conditions, which could allow for functionalization of substituents without disrupting the spiroketal framework. sci-hub.box

While direct examples are scarce, the combination of these established synthetic strategies provides a clear and viable roadmap for the preparation of a diverse range of functionalized this compound derivatives for further study and application.

Reactivity and Reaction Mechanisms of 4 Ethoxy 1,6 Dioxaspiro 2.5 Octane Derivatives

Influence of Ring Strain on 1,6-Dioxaspiro[2.5]octane Reactivity

The 1,6-dioxaspiro[2.5]octane core contains a three-membered oxirane (epoxide) ring fused to a six-membered tetrahydropyran (B127337) ring at a spirocyclic center. The significant reactivity of this system is largely attributed to the inherent ring strain of the oxirane. ontosight.ai Similar to other epoxides, this strain provides a strong thermodynamic driving force for ring-opening reactions. d-nb.info The presence of the spiroketal structure, where two rings share a single carbon atom, further influences the molecule's stability and reactivity. ontosight.ai The relief of this strain energy facilitates a range of chemical transformations initiated by nucleophilic or electrophilic attack. d-nb.info

The reactivity of spirocyclic systems can also be compared to other strained heterocyclic compounds like oxetanes. Oxetanes, four-membered oxygen-containing rings, also exhibit considerable ring strain, comparable to that of epoxides, which drives their participation in ring-opening reactions. nuph.edu.uaresearchgate.net This intrinsic strain in small heterocyclic rings is a key factor governing their chemical utility.

Oxirane Ring-Opening Reactions in Spiro[2.5]octane Systems

The strained oxirane ring in 4-ethoxy-1,6-dioxaspiro[2.5]octane is the primary site of reactivity, undergoing ring-opening reactions through various mechanisms.

Nucleophilic Attack Pathways and Regioselectivity

The reaction of 1,6-dioxaspiro[2.5]octane derivatives with nucleophiles typically results in the fission of the oxirane ring. researchgate.net The regioselectivity of this attack is governed by both steric and electronic factors, as described by the Krasuskii rule, which states that in the uncatalyzed reaction of an epoxide with a nucleophile, the attack occurs at the least substituted carbon atom. researchgate.net

In the context of spiro[2.5]octane systems, steric hindrance plays a crucial role, directing the nucleophilic attack to the less hindered epoxide carbon. This leads to predictable regioselectivity in the ring-opening process. For instance, the reaction of 1,6-dioxaspiro[2.5]octane with nucleophiles such as methanol (B129727), phenols, and thiols proceeds with the cleavage of the oxirane ring in accordance with this principle. researchgate.net

The table below summarizes the regioselective ring-opening of a related spiro-epoxide with various nucleophiles.

NucleophileProduct(s)ObservationsReference
NaN₃Single regio- and stereoisomerExcellent yield (81%) acs.org
MethanolMixture of regioisomers- researchgate.net
PhenolsRing-opened productFollows Krasuskii rule researchgate.net
ThiolsRing-opened productFollows Krasuskii rule researchgate.net

Acid-Catalyzed Ring Fission Mechanisms

Under acidic conditions, the oxirane ring of 1,6-dioxaspiro[2.5]octane derivatives is protonated, forming a more reactive oxonium ion. This activation facilitates ring-opening by even weak nucleophiles. The regioselectivity of the acid-catalyzed ring-opening is more complex and depends on the substitution pattern of the epoxide and the nature of the nucleophile.

In general, for unsymmetrical epoxides, the reaction can proceed through a spectrum of mechanisms ranging from Sₙ2-like (attack at the less substituted carbon) to Sₙ1-like (attack at the more substituted carbon, which can better stabilize a partial positive charge). For tetrasubstituted epoxides, acid-catalyzed ring-opening can lead to the formation of a prochiral α-hydroxy carbocation intermediate. nih.gov

In the broader context of spiroketals, acid-catalyzed rearrangements and equilibrations are common. For example, pyridinium (B92312) p-toluenesulfonate has been used to promote the equilibration of bicyclic ketals to spirocyclic ketal systems. york.ac.uk The stability of the resulting spiroketal is often influenced by the anomeric effect, which favors conformations where an electronegative substituent at the anomeric carbon is axial. beilstein-journals.org

Transformations Involving the Ether Moiety at the 4-Position

The ethoxy group at the 4-position of the tetrahydropyran ring is generally less reactive than the oxirane. However, it can participate in or influence reactions under certain conditions. For instance, in related spiroketal systems, the orientation of substituents on the pyran ring, such as a methoxy (B1213986) group, can significantly influence the conformational preferences and stability of the molecule due to effects like the anomeric effect. beilstein-journals.org

Advanced Organic Transformations Utilizing this compound Intermediates

The unique structure and reactivity of 1,6-dioxaspiro[2.5]octane and its derivatives make them valuable intermediates in the synthesis of more complex molecules. ontosight.ai The ring-opening of the epoxide can be used to introduce new functional groups with defined stereochemistry, which can then be further elaborated.

For example, derivatives of 1,6-dioxaspiro[2.5]octane have been used as precursors in the synthesis of anti-tumor compounds. nih.gov In one instance, a 7,7-dimethyl-1,6-dioxaspiro[2.5]octane-5-carboxylate was reduced to the corresponding aldehyde and alcohol, which were then incorporated into larger, biologically active molecules. nih.gov The spiro-epoxide moiety serves as a latent diol, which can be unmasked under specific conditions.

The versatility of spiroketal intermediates is further highlighted in their use in the synthesis of natural products. For example, the synthesis of the polyether ionophore antibiotic monensin (B1676710) involved the acid-catalyzed rearrangement of a bicyclic ketal to a spiroketal system. york.ac.uk

The table below provides examples of advanced transformations using related spiro-epoxide intermediates.

Starting MaterialReagent(s)Product TypeApplicationReference
(3R, 5S)-butyl 7, 7-dimethyl-1, 6-dioxaspiro [2.5] octane-5-carboxylateDIBAL-HAldehydeIntermediate for anti-tumor compounds nih.gov
Epoxy ester 6DIBAL-HAlcoholIntermediate for anti-tumor compounds nih.gov
Bicyclic ketalPyridinium p-toluenesulfonateSpiroketal diastereomersSynthesis of Monensin york.ac.uk

Advanced Structural Elucidation and Conformational Analysis of 4 Ethoxy 1,6 Dioxaspiro 2.5 Octane

Determination of Spiro Center Stereochemistry and Chiral Resolution

In the context of substituted spiroketals, achieving a specific stereoisomer often requires kinetically controlled reactions. nih.gov For instance, methods have been developed that allow for the spirocyclization of epoxide precursors to proceed with either inversion or retention of configuration at the anomeric carbon, providing access to specific, and sometimes less thermodynamically stable, spiroketal isomers. nih.gov Such stereocontrolled syntheses are paramount for creating libraries of stereochemically diverse spiroketals for biological screening. nih.gov

Once a mixture of enantiomers or diastereomers is synthesized, chiral resolution is necessary to isolate the individual stereoisomers. Standard techniques for resolution are applicable to chiral spiroketals and include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for the analytical and preparative separation of enantiomers.

Diastereomeric Crystallization: The racemic spiroketal can be reacted with a chiral resolving agent to form a mixture of diastereomers. dicp.ac.cn These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Afterward, the chiral auxiliary can be cleaved to yield the pure enantiomer.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the reacted and unreacted enantiomers to be separated.

The absolute configuration of a separated stereoisomer is typically determined using X-ray crystallography or through correlation with known compounds. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) using techniques like the Nuclear Overhauser Effect (NOE), can reveal through-space proximities of atoms, which helps in assigning the relative stereochemistry of substituents and the conformation of the rings. beilstein-journals.org

Conformational Dynamics of the 1,6-Dioxaspiro[2.5]octane Ring System

The conformation of spiroketals is primarily governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect. chemtube3d.comresearchgate.net The anomeric effect describes the thermodynamic preference for an electronegative substituent on a pyranose ring to occupy the axial position, which is counterintuitive to steric considerations alone. wikipedia.orgscripps.edu This stabilization arises from a hyperconjugative interaction between a lone pair on the ring heteroatom (oxygen) and the antibonding (σ*) orbital of the C-O bond to the substituent. mdpi.com

In a spiroketal, this effect can occur twice. The most stable conformation is typically one where both C-O bonds at the spiro center are axial with respect to the adjacent ring, a configuration that maximizes anomeric stabilization. chemtube3d.com

The 1,6-dioxaspiro[2.5]octane system is composed of a tetrahydropyran (B127337) ring and a cyclopropane (B1198618) ring. The tetrahydropyran ring is expected to adopt a chair-like conformation to minimize torsional and steric strain. The presence of the rigid, highly strained cyclopropane ring significantly influences the conformation of the larger ring. NMR studies on related 1-oxaspiro[2.5]octane derivatives show that the chemical shifts and coupling constants of the ring protons are sensitive to the steric and electronic effects of substituents and the anisotropic effects of the three-membered ring. nih.gov Computational studies on similar systems confirm that the lowest energy conformation seeks to alleviate steric repulsion while maximizing stabilizing stereoelectronic interactions. researchgate.net

Table 1: Illustrative 1H and 13C NMR Chemical Shift Data for the 1,6-Dioxaspiro[2.5]octane Ring System. (Data are hypothetical and based on typical values for similar structural motifs).
Atom PositionExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)Key Influences on Chemical Shift
C2/C3 (Cyclopropane)0.5 - 1.5~10 - 20High field shift due to ring strain and shielding.
C4 (Anomeric Carbon)4.5 - 5.0~95 - 105Deshielded due to two adjacent oxygen atoms.
C5 (Spiro Carbon)-~70 - 80Quaternary carbon, deshielded by two oxygens.
C7/C8 (Tetrahydropyran)1.5 - 2.0 (axial), 2.0 - 2.5 (equatorial)~20 - 40Standard aliphatic range, influenced by proximity to oxygen.

Interplay between the Ethoxy Group and Spirocyclic Conformation

The ethoxy group at the C-4 position is at the anomeric carbon of the tetrahydropyran ring. Its conformational preference is dictated by both the endo-anomeric effect (within the ring) and the exo-anomeric effect, which pertains to the orientation of the external C-O bond of the ethoxy group. The molecule will adopt a conformation that represents the lowest energy state considering all steric and stereoelectronic contributions.

The orientation of the ethoxy group itself (i.e., the torsion angle of the C4-O-CH2-CH3 bond) is critical. Rotational isomers (rotamers) around this bond will have different energies depending on their interaction with the spirocyclic framework. The introduction of an alkoxy substituent at an oxocarbenium ion, an intermediate in ketal formation, is known to dramatically influence the ion's conformation and subsequent reactivity. scispace.com

In the case of 4-Ethoxy-1,6-dioxaspiro[2.5]octane, the anomeric effect will strongly favor an axial orientation of the O-C5 bond of the cyclopropane ring relative to the tetrahydropyran ring. The ethoxy group at C-4 will then adopt a position that best balances its own stereoelectronic preferences with the steric demands of the rigid spiro system. It is expected that the ethoxy group will orient itself to minimize steric clashes with the axial protons on the tetrahydropyran ring and the fused cyclopropane ring. Computational modeling would be instrumental in determining the relative energies of the possible conformers and the rotational barrier of the ethoxy group.

Spectroscopic Characterization Methodologies in Dioxaspiro 2.5 Octane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Ethoxy-1,6-dioxaspiro[2.5]octane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, the signals can be predicted based on the chemical environment of the protons. The ethoxy group is expected to show a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The protons on the spirocyclic core will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The protons of the oxirane ring are expected to appear as a distinct set of signals, typically in the range of δ 2.5-3.5 ppm. The protons on the tetrahydropyran (B127337) ring will resonate in the region of δ 1.5-4.0 ppm. The proton at the C4 position, being attached to a carbon bearing an ethoxy group, would likely appear as a multiplet in the downfield region of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (ethoxy) 1.1 - 1.3 Triplet
CH₂ (ethoxy) 3.4 - 3.7 Quartet
Oxirane protons 2.5 - 3.5 Multiplets
Tetrahydropyran protons 1.5 - 2.0 and 3.5 - 4.0 Multiplets

Note: These are predicted values based on similar structures and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a distinct signal is expected for each carbon atom. The spiro carbon (C5) is a quaternary carbon and will appear as a singlet, typically in the range of δ 90-110 ppm, a characteristic chemical shift for spiroketal carbons.

The carbons of the ethoxy group will show two signals: one for the methyl carbon at approximately δ 15 ppm and another for the methylene carbon around δ 60-70 ppm. The carbons of the oxirane ring are expected to resonate in the range of δ 40-60 ppm. The carbons of the tetrahydropyran ring will have signals spread between δ 20-70 ppm, with the carbon attached to the ethoxy group (C4) appearing more downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ (ethoxy) ~15
CH₂ (ethoxy) 60 - 70
C2, C3 (oxirane) 40 - 60
C4 70 - 80
C5 (spiro) 90 - 110
C7, C8 (tetrahydropyran) 20 - 40

Note: These are predicted values based on similar structures and may vary in an actual experimental spectrum.

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would clearly show the correlation between the methyl and methylene protons of the ethoxy group and the coupling between protons on the tetrahydropyran and oxirane rings. ncats.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. sci-hub.box

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the spiro carbon (C5), by observing correlations from nearby protons. It also helps to confirm the position of the ethoxy group at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule, particularly the relative orientation of substituents on the spirocyclic framework. ceon.rs

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the C-O stretching vibrations of the ether and spiroketal functionalities. These typically appear in the fingerprint region, between 1200 and 1000 cm⁻¹. nih.gov The C-H stretching vibrations of the aliphatic and ethoxy groups would be observed in the region of 2850-3000 cm⁻¹. The characteristic "breathing" mode of the oxirane ring may also be visible as a weaker band around 1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton which are often weak in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (alkane) Stretching 2850 - 3000
C-O-C (ether & spiroketal) Stretching 1000 - 1200

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS) for Elucidating Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₈H₁₄O₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry is often complex but provides valuable structural clues. Ethers typically fragment via cleavage of the C-O bond and the C-C bond adjacent to the oxygen. Spiroketals can undergo characteristic ring-opening and cleavage pathways. Common fragmentation patterns for this molecule could include the loss of the ethoxy group (-OCH₂CH₃), loss of ethylene (B1197577) from the ethoxy group, and cleavage of the spirocyclic rings. The stability of the resulting carbocations and radical cations dictates the relative abundance of the fragment ions. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z Possible Origin
[M]⁺ 158.09 Molecular Ion
[M - C₂H₅O]⁺ 113.06 Loss of the ethoxy group
[M - C₂H₄]⁺˙ 130.09 Loss of ethylene (McLafferty rearrangement)

Note: The m/z values are calculated for the most abundant isotopes. The actual spectrum will show a complex pattern of fragments.

Theoretical and Computational Investigations of Spiro 2.5 Octane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the electronic structure of molecules. wikipedia.orgornl.gov These calculations provide insights into molecular geometry, stability, and reactivity, which are fundamental to understanding the chemical behavior of spiroketal systems. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org For spiroketals, DFT calculations are crucial for predicting the most stable three-dimensional arrangement of atoms (molecular geometry). Studies on various spiro-heterocycles have demonstrated the utility of DFT in analyzing regio-isomers and determining their relative stabilities. researchgate.net For a molecule like 4-ethoxy-1,6-dioxaspiro[2.5]octane, DFT would be used to calculate bond lengths, bond angles, and dihedral angles, identifying the lowest energy conformation. The stability of the spiroketal is influenced by stereoelectronic effects, such as the anomeric effect, where lone pair electrons on the oxygen atoms interact with adjacent antibonding orbitals. DFT calculations can quantify these interactions and predict the preferred orientation of substituents on the spiroketal core. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Spiroketal Systems

ParameterTypical Calculated Value RangeSignificance
Bond Length (C-O)1.40 - 1.45 ÅIndicates the strength and nature of the carbon-oxygen bonds within the ketal function.
Bond Angle (O-C-O)108 - 112°Reflects the geometry at the spirocyclic center and influences ring strain.
Dihedral AngleVaries with conformationDefines the spatial arrangement of the rings and substituents, crucial for determining overall molecular shape and stability.
Stabilization EnergyVariesQuantifies the energetic preference for a particular conformation due to electronic effects like the anomeric effect.

Note: The values presented are generalized from studies on various spiroketal systems and serve as illustrative examples. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. ossila.comyoutube.com

For spiroketals, analysis of the HOMO and LUMO can predict sites of reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive tendencies. researchgate.net

Table 2: Frontier Molecular Orbitals and Their Role in Reactivity

Molecular OrbitalDescriptionRole in Chemical Reactions
HOMO Highest Occupied Molecular OrbitalElectron-donating orbital; involved in reactions with electrophiles. libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting orbital; involved in reactions with nucleophiles. libretexts.org
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical stability and reactivity. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which are essential for structure elucidation. wikipedia.org For instance, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. escholarship.org Spin-spin coupling constants, particularly vicinal proton-proton couplings (³JHH), are highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. organicchemistrydata.org

Computational methods, often combining DFT with other models, can calculate these coupling constants for different possible conformations of a molecule like this compound. nih.gov By comparing the calculated coupling constants with experimentally measured values, the predominant conformation of the molecule in solution can be determined. researchgate.net This is a powerful approach for detailed stereochemical analysis. ucl.ac.uk Machine learning models are also emerging as a tool to predict spin-spin coupling constants with high accuracy. d-nb.info

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov MD simulations can be used to explore the conformational landscape of flexible molecules like spiroketals. rsc.org For a compound such as this compound, MD simulations can reveal the different accessible conformations and the energy barriers between them. biorxiv.org

These simulations can model the dynamic behavior of the spiroketal rings and the ethoxy substituent, showing how they flex and rotate. By running simulations in a virtual solvent environment, the influence of solvent molecules on the conformational preferences can also be assessed. acs.org This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. acs.orgnih.gov For spiroketals, this includes modeling their formation (spiroketalization) and other reactions they may undergo. Theoretical calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, any intermediates, and, crucially, the transition states. mdpi.com

The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. nih.gov For example, computational studies on spiroketalization reactions have helped to elucidate the mechanism, differentiating between possible pathways such as Sₙ1-like or Sₙ2-like processes. researchgate.netresearchgate.net These models can also explain the origins of stereoselectivity in asymmetric reactions that form chiral spiroketals. researchgate.net

Applications of 4 Ethoxy 1,6 Dioxaspiro 2.5 Octane Derivatives in Advanced Organic Synthesis

Role as Synthetic Precursors for Complex Natural Products and Analogues

Spiroketals, particularly the 1,6-dioxaspiro framework, are core structural motifs in a wide array of biologically active natural products, including polyether antibiotics, marine macrolides, and ionophores. researchgate.net The inherent reactivity and defined stereochemistry of 4-ethoxy-1,6-dioxaspiro[2.5]octane derivatives make them attractive starting materials for the synthesis of these intricate molecules. ontosight.ai

The synthesis of complex natural products often involves the strategic assembly of smaller, functionalized fragments. Spiroacetal units derived from compounds like this compound serve as key precursors. For instance, research has demonstrated the synthesis of 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane frameworks starting from C-glycosyl substrates. acs.org These structures are analogous to the core of many natural products. The methodology involves a radical cascade reaction, showcasing a sophisticated approach to building these complex spiro systems. acs.org

A significant challenge in natural product synthesis is controlling the stereochemistry at the spirocyclic center. Methodologies starting from carbohydrates in their pyranose or furanose forms have been developed to prepare chiral spiroacetals of the 1,7-dioxaspiro[5.5]undecane and 1,6-dioxaspiro[4.5]decane types. nih.gov This is achieved through an intramolecular hydrogen abstraction reaction, highlighting the utility of carbohydrate-derived precursors in achieving stereocontrol. nih.gov The spongistatins, potent cytotoxic agents isolated from marine sponges, feature two highly functionalized 6,6-spiroketal subunits, underscoring the importance of these motifs in biologically significant molecules. researchgate.net The development of synthetic routes to these spiroketal fragments is a critical step in the total synthesis of spongistatins and their analogues. researchgate.net

Table 1: Examples of Natural Product Scaffolds Synthesized from Spiroacetal Precursors

Target Scaffold Precursor Type Synthetic Method Reference
1,6-Dioxaspiro[4.5]decane C-glycosyl propanol (B110389) derivatives Radical Cascade (1,5-HAT/Surzur-Tanner) acs.org
6,8-Dioxabicyclo[3.2.1]octane C-glycosyl methanol (B129727) derivatives Radical Cascade (1,5-HAT/Surzur-Tanner) acs.org
1,7-Dioxaspiro[5.5]undecane Homologated Carbohydrates Intramolecular Hydrogen Abstraction nih.gov

Utility in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The unique structural features of 1,6-dioxaspiro[2.5]octane derivatives make them valuable intermediates in the synthesis of pharmaceutical agents. ontosight.ai Their rigid conformation can help in designing molecules with specific spatial arrangements required for biological activity. Patent literature reveals the exploration of oxaspiro[2.5]octane derivatives as potential pharmacologic agents themselves. google.com

A prominent example of their application is in the synthesis of the antiepileptic drug Brivaracetam. One synthetic route utilizes a dioxaspiro[2.5]octane intermediate, specifically (S)-6,6-dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione. nih.gov This intermediate is formed from (S)-2-propylcyclopropane-1,1-dicarboxylic acid by protection with acetone. nih.gov The subsequent ring-opening of this spiro compound is a key step in constructing the final pyrrolidinone core of the drug. nih.gov This demonstrates how the spiroacetal framework can act as a masked dicarboxylic acid, enabling selective transformations in a complex synthesis.

Furthermore, the development of versatile methods for synthesizing heterocyclic systems, such as 1,6-dioxaspiro[4.6]undecane systems, contributes to the library of available scaffolds for drug discovery. dokumen.pub These methods often involve domino reactions that rapidly build molecular complexity from simple precursors, providing efficient access to novel chemical entities for screening as potential lead compounds. dokumen.pub

Table 2: Application in Pharmaceutical Synthesis

Drug/Intermediate Spiro-compound Intermediate Role of Spiro-compound Reference
Brivaracetam (S)-6,6-dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione Protected dicarboxylic acid, facilitates ring-opening and cyclization nih.gov
Pharmaceutical Scaffolds 1,6-Dioxaspiro[4.6]undecane systems Core structural framework for new lead compounds dokumen.pub

Development of Novel Methodologies in Spiroacetal Chemistry

The pursuit of efficient and stereoselective methods for constructing spiroacetals has led to significant innovation in synthetic organic chemistry. The synthesis of 1,6-dioxaspiro[2.5]octane derivatives and their analogues is not just a means to an end but also a platform for developing new reactions.

One novel approach involves a radical cascade sequence combining a 1,5-hydrogen atom transfer (1,5-HAT) with a Surzur-Tanner rearrangement. acs.org This powerful method, triggered by alkoxyl radicals, enables the efficient construction of complex spiroketal and bicyclic ketal systems from linear carbohydrate-based precursors. acs.orgacs.org The reaction conditions can be finely tuned, for instance, by using visible light photocatalysis or by adding Lewis acids like BF₃·Et₂O to enhance the yield of the desired products. acs.org

Another innovative strategy is the Lewis acid-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. nih.gov This process affords 1,6-dioxaspiro[4.4]non-3-en-2-ones with high stereoselectivity. The reaction proceeds through a sequential mechanism involving a nucleophilic ring-opening of the cyclopropane (B1198618) ring, an aldol-type reaction, and finally, a cyclic transesterification to form the spiroacetal core. nih.gov

Furthermore, intramolecular hydrogen abstraction promoted by alkoxy radicals generated via photolysis with (diacetoxyiodo)benzene (B116549) and iodine represents a classic yet effective method for spirocyclization, particularly from carbohydrate precursors. nih.gov These diverse methodologies expand the synthetic chemist's toolkit for accessing complex spirocyclic systems with high degrees of control.

Contribution to Chiral Pool Synthesis through Stereodefined Spiroacetals

Chiral pool synthesis, which utilizes readily available enantiopure starting materials like carbohydrates and amino acids, is a cornerstone of asymmetric synthesis. Derivatives of 1,6-dioxaspiro[2.5]octane are pivotal in this area, as they can be synthesized in a stereodefined manner from the chiral pool of sugars. nih.gov

The synthesis of chiral spiroacetals from carbohydrates allows the transfer of stereochemical information from the starting material to the final product. nih.gov For example, by starting with a specific sugar like D-glucose or D-mannose, chemists can direct the formation of specific enantiomers of spiroacetals. nih.gov The anomeric configuration and the substitution pattern on the sugar ring influence the stereochemical outcome of the spirocyclization reaction. acs.org

This approach is powerful because it provides access to enantiomerically pure spiroacetals that can then be used as chiral building blocks for the synthesis of other complex molecules, including pharmaceuticals and natural products. dokumen.pub The development of enantioselective oxa-Pictet-Spengler reactions and other asymmetric transformations further enhances the ability to create stereodefined spirocyclic systems, contributing significantly to the field of chiral synthesis. dokumen.pub

Structure Activity Relationship Sar Studies in Dioxaspiro 2.5 Octane Chemistry

General Principles of SAR Applied to Spirocyclic Scaffolds

Spirocyclic scaffolds, characterized by two rings connected through a single, shared spiroatom, are gaining significant attention in drug design. researchgate.netrsc.org Their inherent three-dimensionality and structural rigidity offer distinct advantages over traditional flat, aromatic systems. rsc.orgresearchgate.net This rigid, three-dimensional structure can reduce the number of possible conformations a molecule can adopt, leading to enhanced potency and selectivity for its biological target. rsc.org

Key principles of SAR applied to spirocyclic scaffolds include:

Increased sp³ Character: Spirocycles possess a higher fraction of sp³-hybridized carbons compared to the flat sp²-hybridized carbons that dominate many drug classes. researchgate.netacs.org This increased saturation is associated with improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability. researchgate.netrsc.org

Conformational Rigidity: The fusion of two rings at a single point reduces the molecule's flexibility. researchgate.net This pre-organization of substituents in a defined spatial orientation can lead to a lower entropic penalty upon binding to a target protein, thus improving binding affinity. researchgate.netresearchgate.net

Novel Chemical Space: Spirocyclic frameworks are relatively underrepresented in commercial compound libraries, offering access to novel chemical space and new intellectual property opportunities. acs.orgrsc.org The structural complexity and defined vectoral arrangement of substituents allow for a fine-tuning of a molecule's properties that is often not possible with simpler scaffolds. researchgate.netrsc.org

The development of spirocyclic compounds is seen as an exciting avenue in medicinal chemistry, with the potential to improve activity and selectivity against a range of diseases, including cancer and infectious and metabolic diseases. researchgate.net

Impact of Spiroacetal Ring System on Molecular Recognition and Interactions

The 1,6-dioxaspiro[2.5]octane core contains a spiroacetal moiety, a structural motif present in numerous complex polyketide natural products known for their potent biological activities. cam.ac.ukresearchgate.net The stability and conformation of the spiroacetal system are governed by specific stereoelectronic interactions, most notably the anomeric effect. cam.ac.ukwesternsydney.edu.au The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spiro carbon in this case) to occupy an axial position. In spiroacetals, this results in a "double anomeric effect," where both C-O bonds of the rings prefer an axial orientation relative to the other ring, imparting significant conformational stability and rigidity. acs.org

This well-defined and stable conformation is crucial for molecular recognition. The rigid framework positions the oxygen atoms and any other substituents in precise spatial arrangements, making the spiroacetal an excellent scaffold for interacting with biological targets like enzymes or receptors. cam.ac.uk The oxygen atoms can act as hydrogen bond acceptors, further anchoring the molecule within a binding site.

The biosynthesis of natural products like oligomycin (B223565) and ossamycin (B1233878) involves the enzyme-catalyzed formation of a 6,6-spiroacetal, highlighting the importance of this moiety for biological function. cam.ac.uk In synthetic systems, spiroacetal frameworks have been incorporated into crown ethers, where the rigid structure and positioned oxygen atoms contribute to selective cation binding, demonstrating the spiroacetal's role in creating specific molecular recognition properties. rsc.org

Influence of the 4-Ethoxy Group and Other Substituents on Chemical Behavior and Synthetic Utility

The substituents on the dioxaspiro[2.5]octane ring system critically influence the molecule's chemical properties and its utility as a synthetic intermediate. The parent 1,6-dioxaspiro[2.5]octane contains an oxirane (epoxide) ring, which is known to be susceptible to ring-opening reactions. Studies have shown that reactions with various nucleophiles, including methanol (B129727), thiols, and thiourea, proceed via the fission of the strained oxirane ring, making the scaffold a useful precursor for constructing more complex functionalized cyclohexane (B81311) derivatives. researchgate.net Furthermore, related vinyl-substituted dioxaspiro[2.5]octane derivatives can undergo radical ring-opening polymerization, highlighting another facet of their synthetic utility. sci-hub.box

The presence of a 4-ethoxy group, as in 4-ethoxy-1,6-dioxaspiro[2.5]octane, introduces an ether linkage. Ether groups are generally stable but can act as hydrogen bond acceptors, potentially influencing solubility and target binding. The specific placement and nature of substituents are paramount, as demonstrated in SAR studies of related dioxaspiro[2.5]octane derivatives developed as antitumor agents. nih.gov In a study on derivatives of sudemycin, a natural product featuring the dioxaspiro[2.5]octane core, various ester and carbamate (B1207046) groups were introduced to optimize activity against cancer cell lines. The findings revealed that even small changes to the substituents could dramatically alter cytotoxic potency. nih.gov

For instance, the SAR of N,N-dialkyl carbamate derivatives showed that a N-methyl group was better tolerated than larger alkyl groups. nih.gov The most active compounds in the series demonstrated IC₅₀ values significantly below 1 µM, underscoring the importance of systematic substituent modification to achieve desired biological activity. nih.gov

Compound IDR' GroupJeKo-1 IC₅₀ (µM)PC-3 IC₅₀ (µM)Ramos IC₅₀ (µM)
19b N(CH₂CH₃)₂>10>10>10
19e N(CH₃)(CH₂CH₂CH₃)0.961.11.0
19g N(CH₃)(CH₂(CH₂)₂CH₃)0.881.00.92
19j Pyrrolidine1.11.31.2
19m Morpholine1.21.61.4
Sudemycin F1 N(CH₃)₂0.450.550.48
Data sourced from a study on the optimization of antitumor modulators of pre-mRNA splicing. The table shows the in vitro cytotoxicity (IC₅₀) of various carbamate derivatives of a dioxaspiro[2.5]octane core against three cancer cell lines (JeKo-1, PC-3, and Ramos). nih.gov

This detailed research illustrates how modifying substituents on the dioxaspiro[2.5]octane scaffold allows for the fine-tuning of its biological profile, a core principle of its synthetic utility in developing new therapeutic agents. nih.gov

Future Research Directions in 4 Ethoxy 1,6 Dioxaspiro 2.5 Octane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for spiroacetal frameworks, including 4-Ethoxy-1,6-dioxaspiro[2.5]octane, often rely on multi-step sequences that may involve harsh reaction conditions or the use of stoichiometric, and sometimes toxic, reagents. Future research should prioritize the development of more atom-economical and environmentally benign synthetic routes.

Key areas of focus should include:

Catalytic Approaches: The development of novel catalytic systems for the direct and enantioselective synthesis of spiroacetals is highly desirable. This could involve exploring multicomponent reactions where several chemical bonds are formed in a single operation, thereby reducing waste and improving efficiency. mdpi.com The use of recyclable, heterogeneous catalysts could also contribute to more sustainable processes. mdpi.com

Green Solvents and Reagents: A shift towards the use of greener solvents, such as bio-based solvents or even solvent-free reaction conditions, would significantly improve the environmental footprint of the synthesis. For instance, ethylene (B1197577) carbonate has been identified as a biodegradable and low-toxicity alternative to traditional organic solvents in certain spirocycle syntheses. whiterose.ac.uk

Flow Chemistry: Continuous flow technologies can offer improved control over reaction parameters, leading to higher yields and selectivities, as well as enhanced safety for exothermic or hazardous reactions. Adapting the synthesis of this compound to a flow process represents a significant step towards more efficient and scalable production.

Synthesis StrategyPotential Advantages
Catalytic Multicomponent ReactionsIncreased atom economy, reduced waste, fewer purification steps. mdpi.com
Use of Green SolventsLower environmental impact, reduced toxicity. whiterose.ac.uk
Flow ChemistryEnhanced reaction control, improved safety, scalability.

Exploration of Novel Reactivity and Unprecedented Transformations

The strained oxirane ring within the this compound structure suggests a rich and largely unexplored reactivity profile. Future investigations should aim to uncover and harness this reactivity for novel chemical transformations.

Promising research avenues include:

Ring-Opening Reactions: Systematic studies on the regioselective and stereoselective ring-opening of the epoxide moiety with a diverse range of nucleophiles would provide access to a variety of functionalized dioxane derivatives.

Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangement reactions could lead to the discovery of unprecedented skeletal reorganizations, yielding complex and valuable molecular architectures. Radical cascade reactions, such as the 1,5-hydrogen atom transfer/Surzur–Tanner rearrangement, have shown promise in the synthesis of other spiroacetal systems and could be applicable here. acs.org

Domino and Cascade Reactions: Designing reaction sequences where the initial transformation of the spiroacetal triggers a cascade of subsequent reactions can provide rapid access to complex molecular structures from a simple starting material. cam.ac.uk

Advanced Computational Design and Prediction of Spiroacetal Properties

Computational chemistry offers powerful tools to accelerate the discovery and development of new chemical entities and reactions. buildiyo.comfuturly.com In the context of this compound, computational methods can be instrumental in several key areas.

Predicting Reactivity and Selectivity: Quantum mechanical calculations can be employed to model reaction pathways, predict transition state energies, and thus forecast the outcome and selectivity of unknown reactions. This can guide experimental efforts and minimize trial-and-error approaches.

Designing Novel Spiroacetal Scaffolds: Computational tools can be used to design new spiroacetal derivatives with tailored electronic and steric properties. researchgate.net This "in silico" design process can help identify promising candidates for specific applications before their synthesis is attempted.

Structure-Property Relationship Studies: By systematically modifying the structure of this compound in computational models and calculating key properties (e.g., solubility, polarity, conformational preferences), a deeper understanding of structure-property relationships can be established. researchgate.net This knowledge is crucial for the rational design of molecules with desired characteristics.

Computational ApproachApplication in this compound Research
Quantum MechanicsPrediction of reaction outcomes and stereoselectivity.
Molecular ModelingDesign of novel spiroacetal derivatives with specific properties. researchgate.net
QSAR/QSPRElucidation of structure-property relationships to guide molecular design.

Expansion of Applications in Synthetic Organic Chemistry and Emerging Fields

While spiroacetals are recognized as important structural motifs in natural products and have found applications in medicinal chemistry, the specific utility of this compound remains largely to be explored. cam.ac.uk Future research should focus on leveraging its unique structure for a broader range of applications.

Potential areas for expansion include:

As a Chiral Building Block: The inherent chirality of many spiroacetals makes them valuable starting materials for the asymmetric synthesis of complex molecules. The development of enantioselective syntheses of this compound would open doors to its use as a chiral building block.

In Materials Science: The rigid, three-dimensional structure of spiroacetals could be exploited in the design of novel polymers and materials with unique properties. For example, spiro-containing compounds have been investigated for applications in recyclable epoxy resins. researchgate.net

In Medicinal Chemistry: The spiroacetal scaffold is considered a "privileged scaffold" in drug discovery due to its three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. cam.ac.uk this compound and its derivatives could be explored as novel scaffolds for the development of therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.